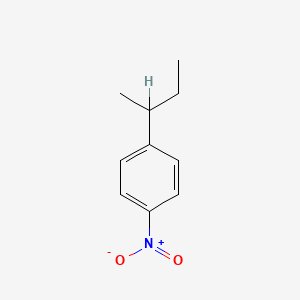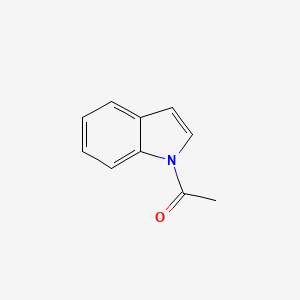
1-Acetylindole
Overview
Description
1-Acetylindole, also known as N-Acetylindole, is a compound with the molecular formula C10H9NO and a molecular weight of 159.1846 . It is also known by other names such as 1H-Indole, 1-acetyl-; Indole, 1-acetyl-; 1-Acetyl-1H-indole; Acetylindole .
Synthesis Analysis
This compound can be synthesized through various methods. One such method involves the regioselective acylation of this compound (N-acetylindole) under Friedel-Crafts reaction . Another method involves the reaction of this compound with manganese (III) acetate in the presence of malonic acid, which results in the formation of 4-acetyl-3,3a,4,8b-tetrahydro-2H-furo[3,2-b]indol-2-one .
Molecular Structure Analysis
The molecular structure of this compound has been studied using quantum chemical calculations of ground state energy, geometrical structure, and vibrational wavenumbers using the density functional (DFT/B3LYP) method .
Chemical Reactions Analysis
This compound exhibits interesting chemical reactivity. For instance, it undergoes regioselective acylations under Friedel-Crafts reaction conditions . Additionally, it reacts with manganese (III) acetate in the presence of malonic acid to afford 4-acetyl-3,3a,4,8b-tetrahydro-2H-furo[3,2-b]indol-2-one .
Physical and Chemical Properties Analysis
This compound is a liquid at room temperature. It has a refractive index of 1.607 (lit.) and a boiling point of 123-125 °C/8 mmHg (lit.). The density of this compound is 1.387 g/mL at 25 °C (lit.) .
Scientific Research Applications
1. Molecular Geometry and Vibrational Properties Quantum chemical calculations on 1-acetylindole, conducted by Shukla et al. (2014), reveal details about its ground state energy, geometrical structure, and vibrational wavenumbers. These were analyzed using density functional methods and correlated with experimental data from FT-IR and FT-Raman spectra. This study provides significant insights into the molecular characteristics of this compound (Shukla et al., 2014).
2. Nonlinear Optical (NLO) Behavior The research by Shukla et al. (2014) also determined the nonlinear optical behavior of this compound. The electric dipole moment, polarizability, and first static hyperpolarizability values were calculated, confirming its NLO properties and potential applications in this area (Shukla et al., 2014).
3. Thermodynamic Properties In addition to the spectroscopic analysis, the thermodynamic properties of this compound were calculated at different temperatures, providing essential data for understanding its stability and reactivity under various conditions (Shukla et al., 2014).
4. Biological Activities of 3-Acetylindoles Although not directly on this compound, Metwally et al. (2009) reviewed the synthesis, reactions, and biological activities of 3-acetylindoles. This review highlights the broad spectrum of biological activities associated with acetylindole derivatives, including potential applications in treating HIV, gastrointestinal, cardiovascular, and CNS disorders (Metwally et al., 2009).
5. Anti-Microbial and Antioxidant Properties Kumar et al. (2017) synthesized a series of 3-acetylindole derivatives and evaluated them for anti-microbial and antioxidant activities. Their findings indicate that certain derivatives exhibit significant activities in these areas, suggesting possible applications in pharmaceutical and health sciences (Kumar et al., 2017).
6. Oxidative Arylation of N-Acetylindoles A study by Potavathri et al. (2008) on N-acetylindoles demonstrates their potential in organic synthesis, specifically in oxidative arylation. This work provides insights into the selective arylation at different positions of the indole ring, a crucial aspect for designing targeted organic synthesis pathways (Potavathri et al., 2008).
Mechanism of Action
Target of Action
1-Acetylindole, like many indole derivatives, has been found to bind with high affinity to multiple receptors . These receptors are often the primary targets of this compound. The specific receptors that this compound targets can vary depending on the biological context and the specific derivative of indole being considered .
Mode of Action
The interaction of this compound with its targets often results in significant changes in cellular function. For instance, indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific mode of action of this compound would depend on the specific target and the biological context.
Biochemical Pathways
This compound, as an indole derivative, is involved in various biochemical pathways. Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They maintain intestinal homeostasis and impact liver metabolism and the immune response . The specific pathways affected by this compound and their downstream effects would depend on the specific biological context.
Result of Action
The molecular and cellular effects of this compound’s action can be diverse, given the wide range of biological activities associated with indole derivatives . For instance, certain indole derivatives have been found to exhibit antiviral activity, with inhibitory activity against influenza A . The specific effects of this compound would depend on the specific target and biological context.
Biochemical Analysis
Biochemical Properties
1-Acetylindole interacts with various enzymes, proteins, and other biomolecules, contributing to a range of biochemical reactions. It is produced by the metabolism of tryptophan catalyzed by intestinal microorganisms
Cellular Effects
Indole derivatives, which include this compound, have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules at the molecular level. It is known to undergo cycloaddition reactions, which are powerful transformations that involve the formation of new bonds through the concerted interaction of two or more unsaturated reactants . The specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are still being researched.
Metabolic Pathways
This compound is involved in the metabolism of tryptophan, an essential amino acid derived entirely from the diet It interacts with various enzymes and cofactors in this metabolic pathway
Properties
IUPAC Name |
1-indol-1-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-8(12)11-7-6-9-4-2-3-5-10(9)11/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUCUQJHYUPXDHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=CC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9060362 | |
| Record name | 1H-Indole, 1-acetyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9060362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
576-15-8 | |
| Record name | 1-(1H-Indol-1-yl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=576-15-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanone, 1-(1H-indol-1-yl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000576158 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Acetylindole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521758 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanone, 1-(1H-indol-1-yl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1H-Indole, 1-acetyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9060362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-acetyl-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.543 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1-acetylindole?
A1: The molecular formula of this compound is C10H9NO, and its molecular weight is 159.19 g/mol. []
Q2: Are there any notable spectroscopic features of this compound?
A2: Yes, research has utilized various spectroscopic techniques to characterize this compound. Fourier-transform infrared (FT-IR), Fourier-transform Raman (FT-Raman), and UV-visible spectroscopic analyses have been conducted to understand its vibrational frequencies, molecular geometry, and electronic transitions. []
Q3: How does this compound react with manganese(III) acetate?
A3: In the presence of malonic acid, this compound reacts with manganese(III) acetate to form 4-acetyl-3,3a,4,8b-tetrahydro-2H-furo[3,2-b]indol-2-one. This reaction highlights the susceptibility of the indole ring to oxidation. [, ]
Q4: Can this compound be used in the synthesis of other compounds?
A4: Yes, it acts as a starting material for synthesizing various compounds. For example, reacting this compound with arylpropiolic esters in the presence of sodium ethoxide can yield 5-aryl-1-(indol-1-yl)pent-4-yne-1,3-dione and ethyl 8-(indol-1-yl)cinnamates via Claisen and Michael reactions, respectively. []
Q5: Does this compound exhibit any fungicidal activity?
A5: Research suggests that the derivative, this compound-3-butyric acid, demonstrates promising antifungal activity. It effectively inhibited the growth of various plant pathogenic fungi, including Fusarium calmorum, Pythium debarianum, Rhizoctonia solani, and Macrophomina phaseoli. []
Q6: How does the fungicidal activity of this compound-3-butyric acid manifest?
A6: Studies indicate that this compound-3-butyric acid disrupts fungal cell physiology. It inhibits enzymes like polyphenol oxidase and peroxidase, leading to alterations in sugar, DNA, and RNA content within the fungi. These changes ultimately result in deformed and non-viable fungal cells. []
Q7: Has this compound been explored for insecticidal applications?
A7: Yes, research indicates that this compound derivatives, particularly this compound-3-butyric acid (compound 3) and 1-acetyl-2-phenylindole (compound 7), exhibit notable insecticidal activity against Spodoptera littoralis (Boisd.). These compounds demonstrate effects on both larvae and eggs, influencing larval weight, pupation, adult emergence, and egg hatching. []
Q8: What happens when this compound-2,3-dione is exposed to light in the presence of hydrogen donors?
A8: Studies using Chemically Induced Dynamic Nuclear Polarization (CIDNP) show that this compound-2,3-dione (AID) undergoes photo-induced hydrogen transfer reactions with hydrogen donors. This process generates neutral radical pairs, leading to the formation of polarized starting materials and coupling products. [, ]
Q9: Does this compound-2,3-dione participate in photocycloaddition reactions?
A9: Yes, this compound-2,3-dione undergoes photoinduced [2 + 2] cycloadditions, also known as the Paterno-Büchi reaction, with alkenes. This reaction forms spiroxetanes, and its regioselectivity and diastereoselectivity depend on the reaction mechanism and the nature of the alkene involved. [, ]
Q10: Can you describe a method for synthesizing 6-chloro-3-acetoxy-1-acetylindole using this compound as a starting material?
A10: While a specific synthesis starting from this compound is not detailed in the provided research, a simplified two-step procedure utilizing Ullman's method has been developed. This method, starting from 5-chloro-2-methylaniline, offers a more efficient route to obtain 6-chloro-3-acetoxy-1-acetylindole compared to previous multistep syntheses. []
Q11: What is the role of this compound in the synthesis of 5-methoxyindole?
A11: this compound can be utilized as a starting material in the synthesis of 5-methoxyindole. The process involves converting this compound to sodium this compound-2-sulfonate hemihydrate, followed by further transformations to yield 5-bromoindole and ultimately 5-methoxyindole. This synthetic route has been reported to achieve yields over 50% with a product purity exceeding 98%. [, ]
Q12: Is it possible to remove the acetyl group from this compound derivatives using biological methods?
A12: Yes, research suggests the possibility of microbiological deacetylation of this compound derivatives. This finding highlights the potential for utilizing enzymatic pathways to modify and potentially manipulate the biological activity of these compounds. []
Q13: Have computational methods been used to study this compound?
A13: Yes, computational chemistry has been employed to investigate the molecular properties of this compound. Quantum chemical studies have provided insights into its molecular geometry, frontier molecular orbitals, natural bond orbital (NBO) analysis, non-linear optical (NLO) properties, and thermodynamic properties. []
Q14: How do structural modifications of this compound affect its biological activity?
A14: Structure-activity relationship (SAR) studies are crucial in understanding how modifications to the this compound scaffold influence its biological activity. Research on its insecticidal activity against Spodoptera littoralis, for instance, reveals that structural differences in this compound derivatives significantly impact their efficacy on different larval instars, affecting larval weight, pupation, and adult emergence. []
Q15: What can be said about the stability of this compound and its derivatives?
A15: While specific stability data for this compound is not explicitly discussed in the provided research, the compound's reactivity, particularly its susceptibility to oxidation and participation in various reactions, suggests the need for appropriate handling and storage. Formulation strategies to enhance its stability under various conditions would be beneficial for its potential applications. [, , ]
Q16: What are some potential areas for future research on this compound?
A16:
Detailed investigation of its metabolic fate: Understanding its absorption, distribution, metabolism, and excretion (ADME) profile is crucial. []* Exploring its potential in medicinal chemistry: Considering its structural similarity to biologically active indoles, research into its use in drug discovery is warranted. []* Assessing its environmental impact:* Evaluating its ecotoxicological effects and degradation pathways is important for responsible development and application. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




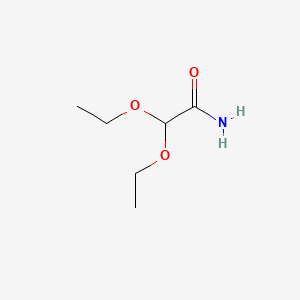
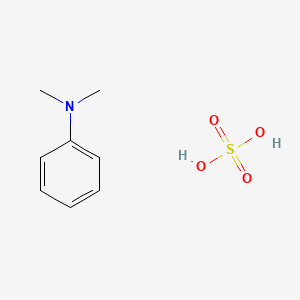

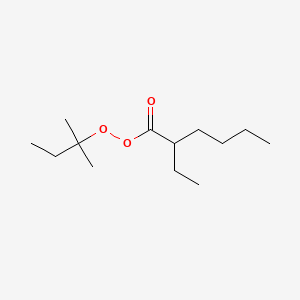

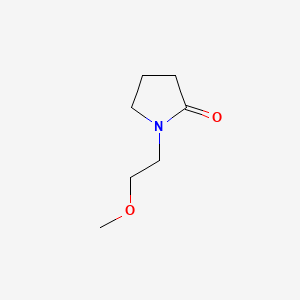

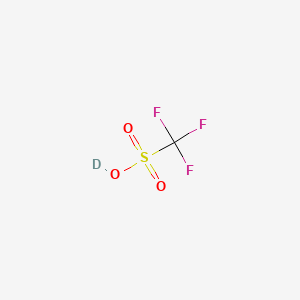


![2-Chloro-9-[3-(dimethylamino)propyl]thioxanthen-9-ol](/img/structure/B1583700.png)
